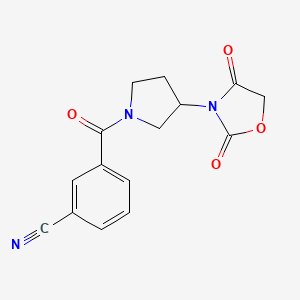

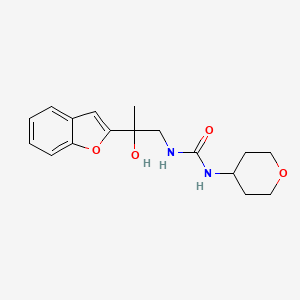

3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

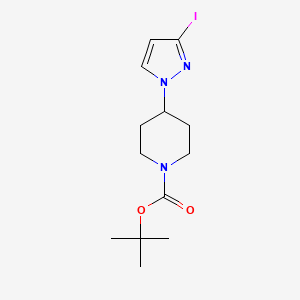

“3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The structure of “this compound” includes a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用

Synthesis and Corrosion Inhibition Applications

One study delves into the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds were synthesized through 1,3-dipolar cycloaddition reactions and tested for their corrosion prevention efficiencies in acidic and mineral oil mediums. The best inhibition was generally observed at 50 ppm inhibitor concentration in the acidic medium, showing promising inhibition efficiencies (Yıldırım & Cetin, 2008) Yıldırım & Cetin, 2008.

Reactivity and Synthetic Applications

Research has been conducted on the reactivity of 1,3-dipoles with this compound, leading to the synthesis of pyrroline and pyrrolidine derivatives. These processes involve photochemical generation from precursors, demonstrating the compound's utility in creating diverse chemical structures through ring opening, loss of SO2, and hydrogenation, offering pathways to novel nitrile and ethoxy derivatives (Fischer & Schneider, 1983) Fischer & Schneider, 1983.

Another aspect of scientific research is the asymmetric synthesis of 2-substituted and 2,5-disubstituted pyrrolidines from related precursors. Novel chiral pyrrolidine synthons react with various organometallic reagents, highlighting the compound's importance in stereoselective synthesis (Katritzky et al., 1999) Katritzkyetal.,1999.

Novel Compound Creation and Characterization

Further investigations include the synthesis and characterization of novel compounds, such as polyimides derived from pyridine-containing aromatic dianhydride monomers. These studies explore the properties of materials created from similar chemical structures, focusing on their solubility, thermal stability, and mechanical properties, which could be relevant for materials science applications (Wang et al., 2006) Wangetal.,2006.

将来の方向性

The future directions for “3-(3-(2,4-Dioxooxazolidin-3-yl)pyrrolidine-1-carbonyl)benzonitrile” and similar compounds could involve further optimization to improve their biological activity . The pyrrolidine scaffold is a versatile structure in drug discovery, and continued research in this area could lead to the development of new compounds with different biological profiles .

作用機序

Target of Action

Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity .

Biochemical Pathways

The pyrrolidine ring and its derivatives have been associated with various biological activities .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities .

Action Environment

The chemical complexity and the globular three-dimensional shape of compounds with a pyrrolidine ring offer more opportunities to improve druggability by modifying parameters such as solubility, lipophilicity, and other adme properties .

特性

IUPAC Name |

3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c16-7-10-2-1-3-11(6-10)14(20)17-5-4-12(8-17)18-13(19)9-22-15(18)21/h1-3,6,12H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEXDCDTBWBWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride](/img/structure/B2969187.png)

![2-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2969191.png)

![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)

![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2969201.png)

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)